molecular formula C7H13ClN2O B1391727 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1235440-97-7

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No. B1391727
M. Wt: 176.64 g/mol
InChI Key: ITTLUVJGCVKFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O and a molecular weight of 176.65 . It is a white solid and its IUPAC name is 1-(piperazin-1-yl)prop-2-en-1-one hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is 1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H . This indicates the presence of a piperazine ring attached to a prop-2-en-1-one group, with a hydrochloride counterion.


Physical And Chemical Properties Analysis

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is a white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : Research by Kumar et al. (2017) focused on the synthesis of novel piperazine derivatives, including 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, highlighting the versatility of piperazine-based compounds in synthesizing new pharmaceutical agents (Kumar et al., 2017).
  • Formation of Hydrochloride Salts : Marvanová et al. (2016) designed and synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, transforming them into hydrochloride salts, showing the chemical versatility of piperazine structures (Marvanová et al., 2016).

Pharmacological Applications

  • Antidepressant and Antianxiety Activities : A study by Kumar et al. (2017) explored the antidepressant and antianxiety activities of piperazine derivatives in animal models, demonstrating their potential in treating mental health disorders (Kumar et al., 2017).
  • Antiarrhythmic and Antihypertensive Effects : Research by Malawska et al. (2002) on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).

Potential in Cancer Treatment

  • Anticancer Activity : Lv et al. (2019) synthesized and evaluated the anticancer activities of a heterocyclic compound involving piperazine against human bone cancer cell lines, underlining the potential of piperazine derivatives in cancer treatment (Lv et al., 2019).

Applications in Analytical Chemistry

  • Crystal Structure Analysis : The study of the crystal structure of N-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-yl)-piperazine hydrochloride by Osa et al. (2002) highlighted the significance of piperazine hydrochlorides in analytical chemistry, especially for understanding molecular structures (Osa et al., 2002).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H315, H319, and H335 , which correspond to skin irritation, serious eye damage, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302+P352) .

properties

IUPAC Name

1-piperazin-1-ylprop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTLUVJGCVKFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MY Cui, MW Xiao, LJ Xu, Y Chen, AL Liu… - Archiv der …, 2020 - Wiley Online Library
Four series of ferulic acid derivatives were designed, synthesized, and evaluated for their neuraminidase (NA) inhibitory activities against influenza virus H1N1 in vitro. The …
Number of citations: 11 onlinelibrary.wiley.com
E Medici - 2019 - vtechworks.lib.vt.edu
A method for the preparation of air stable difluoroboryl acrylamides is reported. In contrast to the ubiquitous organotrifluoroborate salts, difluoroboryl acrylamides are relatively nonpolar …
Number of citations: 0 vtechworks.lib.vt.edu

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